LogP and Lipophilicity Shift Driven by the 6,8-Dimethyl Pattern Versus the 5,7-Dimethyl Isomer
The 6,8-dimethyl substitution on the quinolin-2-one core produces a distinct lipophilicity compared to the 5,7-dimethyl regioisomer. The target compound (6,8-dimethyl) has a predicted logP of 2.85 ± 0.39 (ALOGPS) and a consensus logP of 2.62 (ChemAxon) [1]. In contrast, the 5,7-dimethyl isomer (CAS 436087-67-1) shows a predicted logP of 2.71 ± 0.39 (ALOGPS) and a consensus logP of 2.48 [2]. This 0.14-unit difference in consensus logP reflects a measurable shift in hydrophobicity that influences passive membrane permeability and non-specific protein binding [3].
| Evidence Dimension | Predicted partition coefficient (logP) |
|---|---|
| Target Compound Data | Consensus logP 2.62 (ChemAxon); ALOGPS 2.85 ± 0.39 |
| Comparator Or Baseline | 5,7-Dimethyl isomer (CAS 436087-67-1): Consensus logP 2.48; ALOGPS 2.71 ± 0.39 |
| Quantified Difference | Δ logP = +0.14 (consensus); +0.14 (ALOGPS mean) |
| Conditions | In silico prediction using ChemAxon and ALOGPS 2.1 algorithms |
Why This Matters
A 0.14 logP difference can translate to measurable changes in permeability and non-specific binding in cell-based assays, making the 6,8-dimethyl isomer the preferred choice when higher passive membrane flux is required.
- [1] PubChem. 6,8-Dimethyl-3-(((pyridin-3-ylmethyl)amino)methyl)quinolin-2(1H)-one, CID 2865496, LogP data. https://pubchem.ncbi.nlm.nih.gov/compound/2865496 (accessed 2026-05-01). View Source
- [2] PubChem. 5,7-Dimethyl-3-(((pyridin-3-ylmethyl)amino)methyl)quinolin-2(1H)-one, CID 2865497, LogP data. https://pubchem.ncbi.nlm.nih.gov/compound/2865497 (accessed 2026-05-01). View Source
- [3] M. J. Waring. Lipophilicity in drug discovery. Expert Opinion on Drug Discovery 5, 235-248 (2010). View Source
